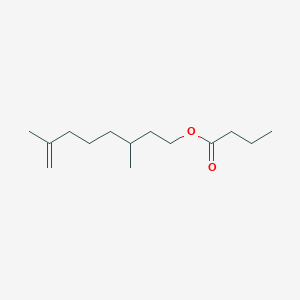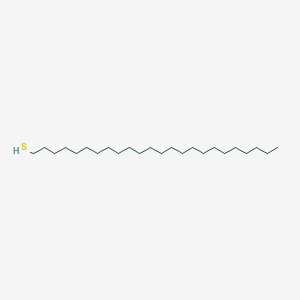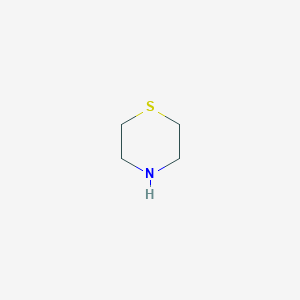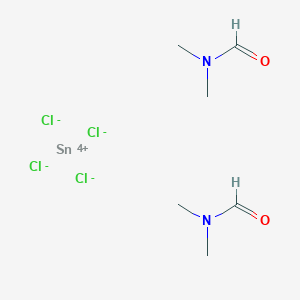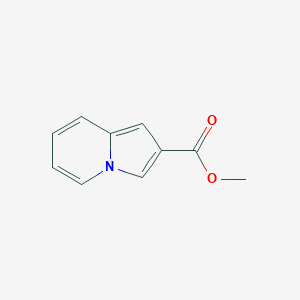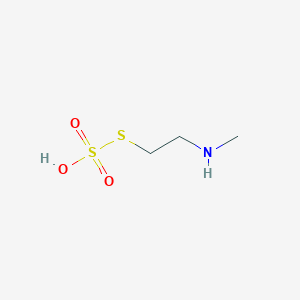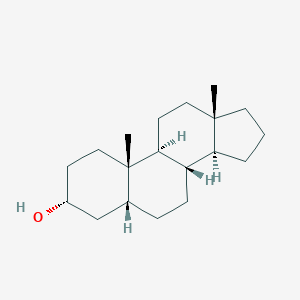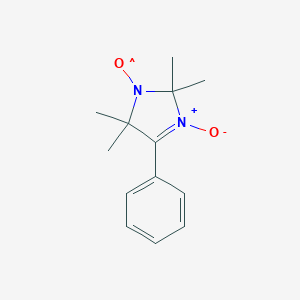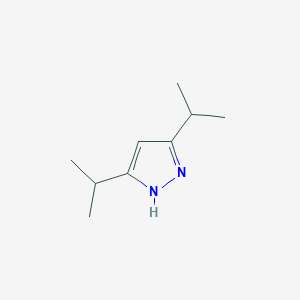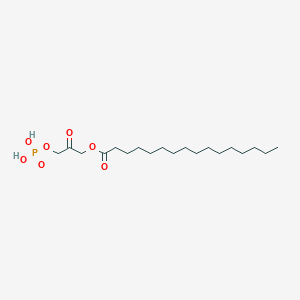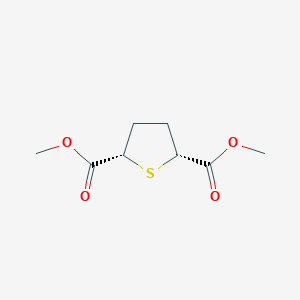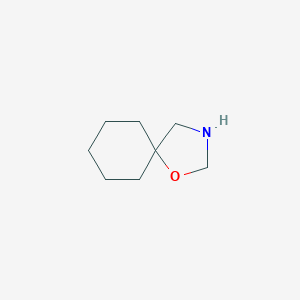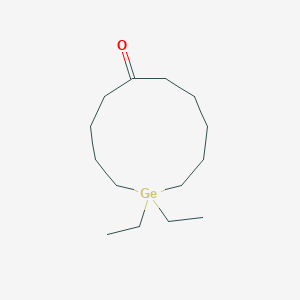
1,1-Diethylgermacycloundecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethylgermacycloundecan-6-one is a synthetic compound that belongs to the group of organogermanium compounds. It is a colorless liquid with a molecular formula of C14H28GeO and a molecular weight of 304.96 g/mol. This compound has gained significant attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1,1-Diethylgermacycloundecan-6-one has been found to have potential applications in scientific research. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 1,1-Diethylgermacycloundecan-6-one is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Efectos Bioquímicos Y Fisiológicos
1,1-Diethylgermacycloundecan-6-one has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to oxidative stress-induced apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to modulate the expression of cytokines and chemokines, which play a role in immune regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1-Diethylgermacycloundecan-6-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1,1-Diethylgermacycloundecan-6-one. One area of research is to further investigate its anti-tumor activity and its potential use in cancer therapy. Another area of research is to explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate its safety and toxicity profile, which will be important for its future clinical development.
Conclusion
In conclusion, 1,1-Diethylgermacycloundecan-6-one is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. It has been found to exhibit anti-tumor activity, immunomodulatory effects, and antioxidant properties. Its mechanism of action is not fully understood, but it may exert its effects by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Although it has advantages for lab experiments, its toxicity may limit its use in certain experiments. Future research should focus on further investigating its potential applications and elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of 1,1-Diethylgermacycloundecan-6-one involves the reaction of germyl chloride with diethyl malonate in the presence of a base. The resulting product is then subjected to a series of reactions involving oxidation, hydrolysis, and decarboxylation to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 1,1-Diethylgermacycloundecan-6-one.
Propiedades
Número CAS |
17973-67-0 |
|---|---|
Nombre del producto |
1,1-Diethylgermacycloundecan-6-one |
Fórmula molecular |
C14H28GeO |
Peso molecular |
285 g/mol |
Nombre IUPAC |
1,1-diethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO/c1-3-15(4-2)12-8-5-6-10-14(16)11-7-9-13-15/h3-13H2,1-2H3 |
Clave InChI |
ZXTSMJJELJKCRL-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
SMILES canónico |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
Sinónimos |
1,1-Diethylgermacycloundecan-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



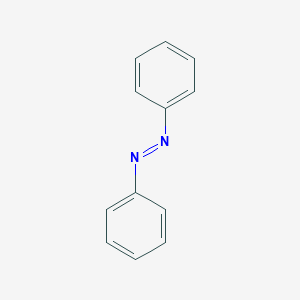
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
